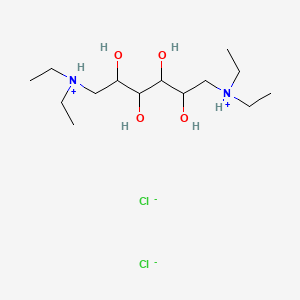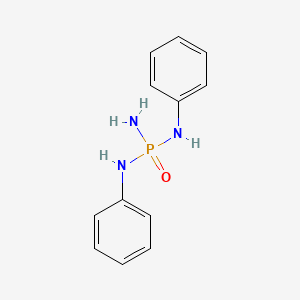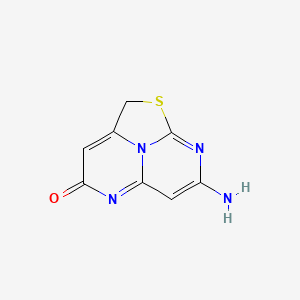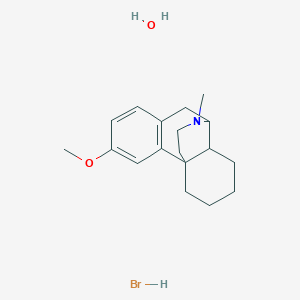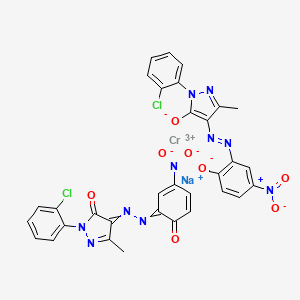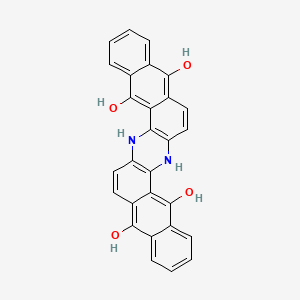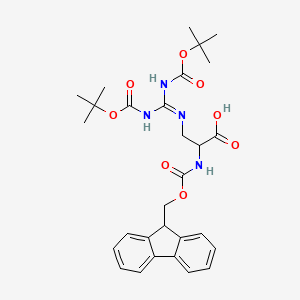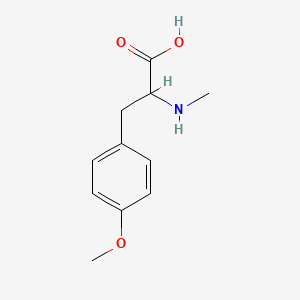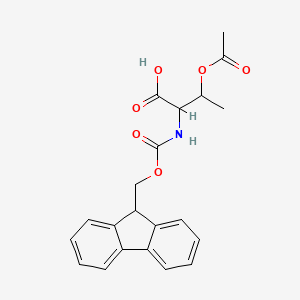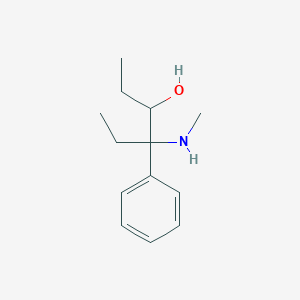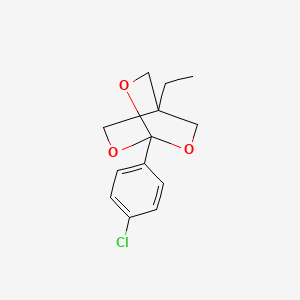
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where two dodecyl groups are attached to the benzene ring at the 2 and 4 positions, and the sulfonic acid group is neutralized with ammonium. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4-didodecyl-, ammonium salt typically involves the sulfonation of 2,4-didodecylbenzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the continuous sulfonation of 2,4-didodecylbenzene using sulfur trioxide or oleum, followed by neutralization with ammonia. The product is then purified and dried to obtain the final ammonium salt.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt undergoes various chemical reactions typical of aromatic sulfonic acids:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Sulfonamides: Formed through the reaction with amines.
Sulfonyl Chlorides: Produced by reacting with thionyl chloride or phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 2,4-didodecyl-, ammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its applications in detergents and emulsifiers. At the molecular level, the compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions.
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzenesulfonic Acid: A similar compound with a single dodecyl group.
Decylbenzenesulfonic Acid: Contains a decyl group instead of dodecyl.
Tridecylbenzenesulfonic Acid: Contains a tridecyl group.
Uniqueness
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt is unique due to the presence of two dodecyl groups, which enhance its surfactant properties compared to similar compounds with fewer or different alkyl groups. This makes it particularly effective in applications requiring strong surfactant action.
Propiedades
Número CAS |
81611-36-1 |
|---|---|
Fórmula molecular |
C30H57NO3S |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
azanium;2,4-didodecylbenzenesulfonate |
InChI |
InChI=1S/C30H54O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-28-25-26-30(34(31,32)33)29(27-28)24-22-20-18-16-14-12-10-8-6-4-2;/h25-27H,3-24H2,1-2H3,(H,31,32,33);1H3 |
Clave InChI |
XNWIDFNOHVISPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[NH4+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


